molecular formula C15H24O3 B12297579 Epioxylubimin CAS No. 69350-60-3

Epioxylubimin

Cat. No.: B12297579
CAS No.: 69350-60-3
M. Wt: 252.35 g/mol
InChI Key: YIGYYGXJIDAEOF-UHFFFAOYSA-N
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Description

Epioxylubimin is a sesquiterpenoid compound, specifically a spirovetivane sesquiterpene, which is a type of phytoalexin. Phytoalexins are antimicrobial substances produced by plants in response to stress or pathogen attack. This compound was first identified in diseased potato tubers as a stress metabolite .

Preparation Methods

The preparation of epioxylubimin involves the isolation from natural sources, such as diseased potato tubers. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Epioxylubimin, being a sesquiterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Epioxylubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of sesquiterpenoids.

    Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms. It is used to study plant-pathogen interactions and the biochemical pathways involved in phytoalexin production.

    Medicine: The antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents. .

Mechanism of Action

The mechanism of action of epioxylubimin involves its role as a phytoalexin. It exerts its effects by disrupting the cellular processes of pathogens. This includes:

    Cytoplasmic Granulation: this compound causes granulation of the cytoplasm in fungal cells.

    Disorganization of Cellular Contents: It leads to the disorganization of cellular contents, affecting the normal functioning of the pathogen.

    Rupture of Plasma Membrane: this compound can cause the rupture of the plasma membrane, leading to cell death.

    Inhibition of Fungal Enzymes: It inhibits key enzymes in fungal cells, preventing their growth and proliferation

Comparison with Similar Compounds

Epioxylubimin is similar to other sesquiterpenoid phytoalexins such as epilubimin and isolubimin. These compounds share a similar chemical structure and are also produced by plants in response to stress. this compound is unique in its specific molecular structure and the particular stress conditions under which it is produced. The similar compounds include:

  • Epilubimin
  • Isolubimin
  • Oxyglutinosone

Properties

CAS No.

69350-60-3

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde

InChI

InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3

InChI Key

YIGYYGXJIDAEOF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O

melting_point

123 - 124 °C

physical_description

Solid

Origin of Product

United States

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